molecular formula C20H25N7OS B5614882 N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea

N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea

Cat. No. B5614882
M. Wt: 411.5 g/mol
InChI Key: NXPFJPKYKDKWGI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea and thiourea derivatives involves several steps, including the Biginelli reaction for the formation of tetrahydropyrimidine derivatives, followed by reactions with semicarbazide hydrochloride and other reactants to form various final compounds with potential antioxidant activities (George et al., 2010). Another synthesis approach involves the reaction of 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole with 2,6-difluorobenzoyl isocyanate, characterized by X-ray crystallography and other techniques (Song et al., 2008).

Molecular Structure Analysis

The molecular structure of synthesized compounds often involves the formation of a planar urea scaffold due to the presence of intramolecular N-H···O hydrogen bonds, with molecules linked by intermolecular hydrogen bonds and π–π stacking interactions, contributing to their stability and bioactivity (Song et al., 2008).

Chemical Reactions and Properties

Chemical reactions for synthesizing these derivatives often involve condensation reactions, Biginelli reactions for pyrimidine synthesis, and subsequent modifications to introduce various functional groups that can impact the compound's bioactivity and chemical properties. The specific reactions and conditions can significantly affect the yield and properties of the final products (George et al., 2010).

Physical Properties Analysis

The physical properties of such compounds, including crystallinity, melting points, and solubility, can be inferred from their synthesis and structural characterization. For instance, X-ray crystallography provides insights into the crystal structure, which is crucial for understanding the material's physical properties (Song et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are closely related to the compound's molecular structure and the presence of specific functional groups. Studies often explore these aspects through bioassays and theoretical calculations, providing insights into the compound's potential biological activities and mechanisms of action (Song et al., 2008).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their structure and the target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

properties

IUPAC Name

1-[2-[[6-(4,5-dimethylimidazol-1-yl)-2-methylpyrimidin-4-yl]amino]ethyl]-3-(3-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7OS/c1-13-14(2)27(12-23-13)19-11-18(24-15(3)25-19)21-8-9-22-20(28)26-16-6-5-7-17(10-16)29-4/h5-7,10-12H,8-9H2,1-4H3,(H,21,24,25)(H2,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPFJPKYKDKWGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=NC(=NC(=C2)NCCNC(=O)NC3=CC(=CC=C3)SC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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